![molecular formula C23H16O6 B1261402 ohioensin F](/img/structure/B1261402.png)
ohioensin F
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Overview
Description
ohioensin F is a natural product found in Polytrichastrum alpinum with data available.
Scientific Research Applications
Inhibition of TNF-α-Induced Adhesion Molecule Expression
Ohioensin F, derived from the Antarctic moss Polyerichastrum alpinum, shows significant potential in suppressing TNF-α-induced adhesion molecule expression in vascular smooth muscle cells. This compound can inhibit the expression of vascular cell adhesion molecule-1 and intercellular adhesion molecule-1. Additionally, it demonstrates anti-inflammatory action by reducing monocyte adhesion and reactive oxygen species production in vascular smooth muscle cells. This suggests its utility in preventing the progression of atherosclerotic diseases (Byeon et al., 2012).
Protein Tyrosine Phosphatase 1B Inhibition
Ohioensin F, alongside Ohioensin G, exhibits potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds were isolated from the Antarctic moss Polytrichastrum alpinum. The inhibition mechanism is non-competitive, indicating their potential use in therapeutic applications (Seo et al., 2008).
Antioxidant Activity
In vitro studies have shown that Ohioensin F, along with Ohioensin G, isolated from the same Antarctic moss, possess notable antioxidant capacities. They exhibit significant scavenging capacities against free radicals, suggesting their potential use in various cosmetic and medicinal applications due to their strong antioxidant properties (Bhattarai et al., 2009).
General Medicinal Applications
Ohioensin F is part of the benzonaphthoxanthenones class, which has been studied for its potential medicinal uses, including antioxidant activity, applications in atherosclerosis, and cytotoxic activities against various human tumor cell lines. This broad range of activities highlights the pharmaceutical importance of Ohioensins (Chandra et al., 2019).
properties
Product Name |
ohioensin F |
---|---|
Molecular Formula |
C23H16O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1R,15R,23S)-4,9,11,15-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |
InChI |
InChI=1S/C23H16O6/c24-10-5-6-11-12(7-10)22-21-20-18(11)14(25)8-15(26)19(20)16(27)9-23(21,28)13-3-1-2-4-17(13)29-22/h1-8,21-22,24-26,28H,9H2/t21-,22-,23-/m0/s1 |
InChI Key |
CJDAIJHZTKDLTJ-VABKMULXSA-N |
Isomeric SMILES |
C1C(=O)C2=C(C=C(C3=C2[C@@H]4[C@]1(C5=CC=CC=C5O[C@H]4C6=C3C=CC(=C6)O)O)O)O |
Canonical SMILES |
C1C(=O)C2=C(C=C(C3=C2C4C1(C5=CC=CC=C5OC4C6=C3C=CC(=C6)O)O)O)O |
synonyms |
ohioensin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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